molecular formula C10H9N5O2 B11877944 2-Amino-9-(furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one CAS No. 14937-74-7

2-Amino-9-(furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one

Katalognummer: B11877944
CAS-Nummer: 14937-74-7
Molekulargewicht: 231.21 g/mol
InChI-Schlüssel: YIESXWHNAVYZRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-9-(furan-2-ylmethyl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the purine family. This compound is characterized by the presence of a furan ring attached to the purine structure, which is a bicyclic aromatic heterocycle. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(furan-2-ylmethyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method includes the initial formation of the purine core, followed by the introduction of the furan-2-ylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-9-(furan-2-ylmethyl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

2-Amino-9-(furan-2-ylmethyl)-1H-purin-6(9H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 2-Amino-9-(furan-2-ylmethyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-6-methoxy-9H-purin-9-yl: A similar purine derivative with a methoxy group.

    2-Furanmethanol,5-(2-amino-9H-purin-9-yl)tetrahydro-: Another compound with a furan ring attached to the purine core.

Uniqueness

2-Amino-9-(furan-2-ylmethyl)-1H-purin-6(9H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its furan-2-ylmethyl group differentiates it from other purine derivatives, potentially leading to unique interactions and applications.

Eigenschaften

CAS-Nummer

14937-74-7

Molekularformel

C10H9N5O2

Molekulargewicht

231.21 g/mol

IUPAC-Name

2-amino-9-(furan-2-ylmethyl)-1H-purin-6-one

InChI

InChI=1S/C10H9N5O2/c11-10-13-8-7(9(16)14-10)12-5-15(8)4-6-2-1-3-17-6/h1-3,5H,4H2,(H3,11,13,14,16)

InChI-Schlüssel

YIESXWHNAVYZRL-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)CN2C=NC3=C2N=C(NC3=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.